4-Chloro-N-cyclohexylbutanamide: Technical Profile & Application Guide
4-Chloro-N-cyclohexylbutanamide: Technical Profile & Application Guide
The following technical guide is a comprehensive analysis of 4-chloro-N-cyclohexylbutanamide (CAS 69601-43-0) , structured for researchers and drug development professionals.
Executive Summary
4-chloro-N-cyclohexylbutanamide (CAS 69601-43-0) is a specialized alkylating agent and pharmaceutical impurity standard.[1][2] While primarily cataloged as a reference standard for Sodium Cyclamate (EP Impurity C) , its chemical utility extends significantly into medicinal chemistry. It serves as a critical "linker" intermediate in the synthesis of N-substituted piperazine and piperidine therapeutics, particularly atypical antipsychotics (e.g., Buspirone analogs, Lurasidone intermediates) where a butyl chain is required to bridge a pharmacophore to a lipophilic amine.
This guide details its physicochemical properties, validated synthesis protocols, impurity profiling utility, and safety handling regarding its potential genotoxicity as an alkylating agent.
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11][12]
| Property | Specification |
| CAS Number | 69601-43-0 |
| IUPAC Name | 4-chloro-N-cyclohexylbutanamide |
| Molecular Formula | C₁₀H₁₈ClNO |
| Molecular Weight | 203.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Methanol, DMSO, Ethyl Acetate; Insoluble in Water |
| Reactive Moiety | Primary alkyl chloride (Electrophile) & Secondary Amide |
| Key Impurity Role | Sodium Cyclamate EP Impurity C (Reference Standard) |
Synthetic Routes & Process Chemistry
The synthesis of 4-chloro-N-cyclohexylbutanamide relies on the Schotten-Baumann acylation of cyclohexylamine. However, the presence of a γ-chloro group introduces a risk of intramolecular cyclization, requiring strict temperature control.
Core Synthesis Protocol
Reaction Logic: The reaction involves the nucleophilic attack of cyclohexylamine on 4-chlorobutyryl chloride. A base (Triethylamine or inorganic carbonate) is required to scavenge the HCl byproduct.
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Critical Control Point: The temperature must be kept <10°C during addition. Higher temperatures promote the intramolecular displacement of the chloride by the amide nitrogen, leading to the formation of N-cyclohexylpyrrolidin-2-one (a common impurity).
Step-by-Step Methodology:
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Preparation: In a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere, dissolve Cyclohexylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) (10 volumes).
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Cooling: Cool the solution to 0–5°C using an ice/salt bath.
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Addition: Dropwise add 4-chlorobutyryl chloride (1.05 eq) diluted in DCM over 60 minutes. Note: Exothermic reaction. Ensure internal temperature does not exceed 10°C.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes) or HPLC.
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Quench & Workup:
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Quench with cold water.
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Separate organic layer and wash sequentially with:
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1M HCl (to remove unreacted amine).
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Sat. NaHCO₃ (to remove acid chloride byproducts).
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Brine.
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Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Recrystallize from Hexane/Ethyl Acetate (if solid) or purify via silica gel chromatography if oil/semi-solid.[3]
Visualizing the Pathway & Side Reactions
Figure 1: Synthesis pathway showing the critical divergence toward the cyclized pyrrolidone impurity if thermal control is lost.
Applications in Drug Discovery & Analytics
A. Pharmaceutical Impurity Profiling
In the context of Sodium Cyclamate , this compound serves as Impurity C . Its presence indicates the use of butyryl-containing reagents or contamination during the sulfamation process.
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Detection: It is lipophilic and will elute significantly later than Sodium Cyclamate in Reverse Phase HPLC.
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Regulatory Limit: As a potential alkylating agent, it must be controlled to low ppm levels (often adhering to ICH M7 guidelines for mutagenic impurities).
B. Medicinal Chemistry Building Block
Researchers utilize the terminal alkyl chloride as a "handle" to attach pharmacophores.
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Mechanism: Finkelstein reaction (Cl → I) followed by nucleophilic substitution with secondary amines (e.g., piperazine derivatives).
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Target Classes:
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Serotonin (5-HT) Modulators: Similar to Buspirone, where the butyl chain acts as a spacer.
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Dopamine Antagonists: Linking cyclohexyl-amide motifs to D2-receptor binding heads.
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Quality Control & Analytical Parameters
To validate the identity and purity of CAS 69601-43-0, the following analytical conditions are recommended.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
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Detection: UV @ 210 nm (Amide absorption) and 254 nm.
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Retention Time: Expect elution in the hydrophobic region (approx. 12-15 min depending on flow rate).
NMR Interpretation (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ 5.6-6.0 (br s, 1H): Amide NH.
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δ 3.7-3.8 (m, 1H): Cyclohexyl CH (alpha to nitrogen).
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δ 3.55 (t, 2H): CH₂-Cl (distinct triplet).
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δ 2.30 (t, 2H): CH₂-CO (alpha to carbonyl).
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δ 2.10 (m, 2H): CH₂-CH₂-CH₂ (middle methylene of the chain).
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δ 1.1-1.9 (m, 10H): Remaining cyclohexyl protons.
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Safety & Handling (E-E-A-T)
Critical Hazard Alert: Alkylating Potential As a primary alkyl chloride, 4-chloro-N-cyclohexylbutanamide is a potential genotoxic impurity (PGI) . It can alkylate DNA bases (guanine) via nucleophilic substitution.
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Handling: Use full PPE (nitrile gloves, lab coat, safety glasses). Handle only in a fume hood.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture can hydrolyze the chloride over time, releasing HCl.
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Disposal: Quench with an amine-based scavenger or incinerate in a chemical waste facility equipped with scrubbers for HCl/NOx.
References
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European Pharmacopoeia (Ph. Eur.) . Sodium Cyclamate Monograph 0774. Strasbourg, France: Council of Europe. (Defines Impurity C and related standards).
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13636544 (Related Chloro-amides). Retrieved from .
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
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Axios Research . Sodium Cyclamate Related Products & Impurities. (Commercial verification of CAS 69601-43-0 as a reference standard). Link
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ChemicalBook . 4-Chlorobutyryl chloride Properties and Synthesis. (Precursor data). Link
